SB 205384

概要

説明

SB 205384は、抗不安作用で知られる化学化合物です。ベンゾジアゼピン系薬物とは構造が異なりますが、同様の効果を示します。this compoundは非ベンゾジアゼピン系抗不安薬に分類され、γ-アミノ酪酸A型受容体の正の異種活性化修飾薬として機能します。 この化合物は、α-3、α-5、およびα-6サブユニットを含むサブタイプに優先的に結合します .

準備方法

SB 205384の合成には、いくつかの段階が含まれます。この化合物は、ブタ-2-イニル4-アミノ-7-ヒドロキシ-2-メチル-5,6,7,8-テトラヒドロベンゾチオロ[3,2-e]ピリジン-3-カルボン酸塩として知られています。合成経路は通常、特定の反応条件下で、カルボン酸基をブタ-2-イニルアルコールでエステル化することにより行われます。 反応条件には、エステル化プロセスを促進するために、脱水剤と触媒を使用することがよくあります .

This compoundの工業的生産方法は広く文書化されていませんが、この化合物は一般的に研究目的で実験室環境で合成されます。 この化合物はジメチルスルホキシドに可溶性ですが、水には不溶性です .

化学反応の分析

SB 205384は、主にエステルとアミンに典型的な反応を起こします。この化合物は、エステル基が対応するカルボン酸とアルコールに開裂する加水分解反応に関与することができます。この反応には、通常、酸性または塩基性条件と適切な溶媒が必要です。

この化合物は、特にエステル基における求核置換反応を受けることもできます。これらの反応における一般的な試薬には、水酸化物イオンやアミンなどの強力な求核剤が含まれます。 これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります .

科学研究への応用

This compoundは、化学、生物学、医学の分野において、いくつかの科学研究への応用があります。化学では、γ-アミノ酪酸A型受容体の調節と、抑制性シナプス伝達におけるその役割を研究するために使用されます。 生物学では、this compoundは、γ-アミノ酪酸A型受容体の調節が神経活動と行動に与える影響を調査するために使用されます .

医学では、this compoundは、抗不安薬および抗攻撃薬としての潜在的な治療効果について研究されています。 動物実験では、この化合物は、最小限の鎮静作用またはその他の行動変化を伴って、抗不安作用と抗攻撃作用を産生することが示されています . この化合物は、γ-アミノ酪酸A型受容体サブタイプとその役割をさまざまな神経疾患において探求する研究にも使用されています .

科学的研究の応用

Key Findings on Modulation

- Positive Modulation : SB 205384 enhances GABA-induced currents in α3β2γ2 receptor combinations, leading to a slowing of the decay rate of these currents .

- Subunit Specificity : The compound exhibits distinct effects based on receptor subunit composition, indicating a novel regulatory mechanism that differs from traditional benzodiazepine sites .

Neuroscience and Pharmacology

This compound has been extensively used to investigate GABA_A receptor dynamics. Studies employing patch-clamp techniques have demonstrated its capacity to slow the decay rate of GABA currents, providing insights into receptor kinetics and their physiological implications .

Experimental Setup

- Cell Models : Human embryonic kidney 293T cells transfected with various GABA_A receptor subunits were utilized to assess the modulatory effects of this compound.

- Concentration Responses : The compound was tested at varying concentrations (e.g., 0.3 μM) to evaluate its impact on current enhancement across different receptor subtypes .

Behavioral Studies

Behavioral assays have highlighted this compound's potential anxiolytic properties. In controlled experiments using the elevated plus maze test, acute administration of this compound resulted in significant increases in time spent in open arms, indicative of reduced anxiety levels in animal models .

Experimental Design

- Dosing Regimen : Mice were administered doses ranging from 0.5 to 4 mg/kg, with behavioral observations recorded post-administration.

- Results Summary : The compound increased open arm entries and reduced time spent in closed arms, suggesting anxiolytic-like effects without sedative properties .

| Dose (mg/kg) | Time Spent in Open Arms (s) | Time Spent in Closed Arms (s) | Total Entries |

|---|---|---|---|

| Control | 47.2 | 171.1 | 41 |

| 0.5 | 86.8* | 157.6 | 42 |

| 1.0 | 71.1* | 155.3 | 50 |

| 2.0 | - | - | - |

| 4.0 | - | - | - |

(*p<0.05 compared to control)

Ethopharmacological Studies

Further investigations into agonistic behaviors have shown that this compound does not exhibit significant anti-aggressive or pro-aggressive effects in isolated male mice, indicating a specific behavioral profile that may not encompass all aspects of anxiety or aggression modulation .

Case Study: Anxiolytic Effects

In a study exploring the anxiolytic potential of this compound:

- Objective : To assess its efficacy in reducing anxiety-like behaviors.

- Methodology : Male mice were subjected to the elevated plus maze after receiving varying doses of this compound.

- Outcomes : Results indicated a dose-dependent increase in exploratory behavior consistent with anxiolytic activity.

Case Study: Receptor Modulation

A detailed examination of this compound's action on GABA_A receptors revealed:

- Findings : The compound significantly enhanced responses in receptors containing α3 subunits while showing minimal effects on other subtypes.

- Implications : These results suggest potential therapeutic applications for anxiety disorders targeting specific GABA_A receptor subtypes.

作用機序

SB 205384は、γ-アミノ酪酸A型受容体を調節することで効果を発揮します。正の異種活性化修飾薬として作用し、受容体の特定のサブユニットに結合し、γ-アミノ酪酸媒介塩化物フラックスの持続時間を延長します。 この調節は、反応の強度を高めることなく、神経活動に対するγ-アミノ酪酸の抑制効果を強化します .

This compoundの分子標的は、γ-アミノ酪酸A型受容体のα-3、α-5、およびα-6サブユニットです。 この化合物の独自の作用機序により、特定のニューロン集団の発火を選択的に変化させる一方で、他のニューロンは影響を受けません .

類似の化合物との比較

This compoundは、γ-アミノ酪酸A型受容体サブタイプの選択的な調節において独自です。類似の化合物には、ベンゾジアゼピンが含まれます。ベンゾジアゼピンもγ-アミノ酪酸A型受容体を調節しますが、より幅広い効果と異なる作用機序を持っています。 ベンゾジアゼピンは、受容体のγ-アミノ酪酸に対する親和性を高め、チャネルの開口と塩化物イオンの流入の増加につながります .

その他の類似の化合物には、バルビツール酸とステロイドモジュレーターが含まれます。これらもγ-アミノ酪酸誘発塩化物電流を強化しますが、受容体の異なる部位と相互作用します。 This compoundの新規の作用機序と特定の受容体サブタイプの選択的調節は、これらの他の化合物と区別されます .

類似化合物との比較

SB 205384 is unique in its selective modulation of gamma-aminobutyric acid type A receptor subtypes. Similar compounds include benzodiazepines, which also modulate gamma-aminobutyric acid type A receptors but have a broader range of effects and a different mechanism of action. Benzodiazepines increase the affinity of the receptor for gamma-aminobutyric acid, leading to increased channel opening and chloride ion influx .

Other similar compounds include barbiturates and steroid modulators, which also enhance gamma-aminobutyric acid-induced chloride currents but interact with different sites on the receptor. This compound’s novel mechanism of action and selective modulation of specific receptor subtypes distinguish it from these other compounds .

生物活性

SB 205384 is a compound recognized primarily for its role as a positive allosteric modulator of GABA-A receptors, particularly those containing the α3, α5, and α6 subunits. This article delves into the biological activity of this compound, highlighting its pharmacological properties, effects on behavior, and relevant case studies.

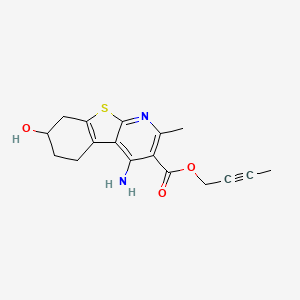

Chemical Name : 4-Amino-5,6,7,8-tetrahydro-7-hydroxy-2-methyl-[1H]benzothieno[2,3-b]pyridine-3-carboxylic acid 2-butynyl ester

This compound modulates GABA-A receptor activity by slowing the decay of GABA-activated chloride currents. It selectively potentiates receptors with α6, α3, and α5 subunits while showing minimal effects on those containing α1 or α2 subunits. The effective concentrations (EC50 values) for these interactions are approximately 280 nM for α6, 695 nM for α3, and 730 nM for α5 subunits .

Anxiolytic Activity

One of the most significant findings regarding this compound is its anxiolytic-like activity demonstrated in various behavioral assays. A prominent study utilized the elevated plus-maze test to assess anxiety levels in male mice after administering this compound at doses ranging from 0.5 to 4 mg/kg. The results indicated:

- Increased Time in Open Arms : Mice treated with this compound spent significantly more time in the open arms of the maze compared to controls (p<0.002 to p<0.05).

- Decreased Time in Closed Arms : There was a notable reduction in the time spent in closed arms at higher doses (4 mg/kg, p<0.05) and a decrease in entries into these arms .

Table 1: Behavioral Effects of this compound in Elevated Plus-Maze Test

| Dose (mg/kg) | Time Spent in Open Arms (seconds) | Time Spent in Closed Arms (seconds) | Number of Entries into Open Arms |

|---|---|---|---|

| Control | X | Y | Z |

| 0.5 | A1 | B1 | C1 |

| 1 | A2 | B2 | C2 |

| 2 | A3 | B3 | C3 |

| 4 | A4 | B4 | C4 |

Note: Values A1, B1, C1 etc., represent median values derived from experimental data.

Agonistic Behavior Modulation

Another study examined the effects of this compound on agonistic behavior using a similar dosing regimen. Results indicated that treatment with this compound significantly altered aggressive behaviors in animal models, further supporting its role as a modulator of GABA-A receptor activity .

Case Studies and Research Findings

Several key studies provide insight into the biological activity of this compound:

- Study on Anxiety Modulation : This research focused on the anxiolytic-like effects of this compound using the elevated plus-maze test and confirmed its potential utility in treating anxiety disorders through GABA-A receptor modulation .

- Behavioral Analysis : Another investigation highlighted the compound's ability to influence exploratory behavior and risk assessment in novel environments, reinforcing its anxiolytic properties .

- GABA-A Receptor Subunit Selectivity : Research conducted by Meadows et al. demonstrated that this compound acts as a positive allosteric modulator specifically on GABA-A receptors containing specific subunits, providing a clearer understanding of its mechanism at the molecular level .

特性

IUPAC Name |

but-2-ynyl 4-amino-7-hydroxy-2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-b]pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O3S/c1-3-4-7-22-17(21)13-9(2)19-16-14(15(13)18)11-6-5-10(20)8-12(11)23-16/h10,20H,5-8H2,1-2H3,(H2,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDTZAGLGBRRCJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CCOC(=O)C1=C(N=C2C(=C1N)C3=C(S2)CC(CC3)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00936259 | |

| Record name | 2-Butyn-1-yl 4-amino-7-hydroxy-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-b]pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00936259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160296-13-9, 207727-26-2 | |

| Record name | 2-Butyn-1-yl 4-amino-5,6,7,8-tetrahydro-7-hydroxy-2-methyl[1]benzothieno[2,3-b]pyridine-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=160296-13-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | SB 205384 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160296139 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SB-205384 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0207727262 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butyn-1-yl 4-amino-7-hydroxy-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-b]pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00936259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SB-205384 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2ET95KZ3BK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。